REACTION_CXSMILES
|
[C:1]([C:4]1[C:13](=O)[C:12]2[C:7](=[C:8]([O:15][CH3:16])[CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)(=[O:3])[CH3:2].P(Cl)(Cl)([Cl:19])=O>>[C:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1[Cl:19])=[CH:11][CH:10]=[CH:9][C:8]=2[O:15][CH3:16])(=[O:3])[CH3:2]
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Name
|
|
Quantity
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4.23 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CNC2=C(C=CC=C2C1=O)OC
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Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 minutes
|
Duration
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45 min
|
Type
|
CUSTOM
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Details
|
evaporated to small volume in vacuo
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Type
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ADDITION
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Details
|
poured onto ice
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Type
|
EXTRACTION
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Details
|
Extraction with chloroform
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Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=NC2=C(C=CC=C2C1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |